Letrozole-d4 -

Letrozole-d4

Catalog Number: EVT-1167457
CAS Number:
Molecular Formula: C17H11N5
Molecular Weight: 289.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Letrozole-d4 is intended for use as an internal standard for the quantification of letrozole by GC- or LC-MS. Letrozole is a potent, cell-permeable inhibitor of aromatase (IC50 = 2 nM). It inhibits proliferation of estrogen receptor-positive (ER+) MCF-7 cells when used alone at concentrations ranging from 0.1 to 100 nM and when used at a concentration of 10 nM in combination with testosterone or 4-androstene-3,17-dione. It also reduces matrix metalloproteinase-2 (MMP-2) and MMP-9 levels in MCF-7 cells when used at a concentration of 10 nM. Letrozole (10 µg per day) reduces tumor growth in an MCF-7Ca ovariectomized-mouse xenograft model. Formulations containing letrozole have been used in the treatment of postmenopausal breast cancer.
A deuterated version of Letrozole, a nonsteroidal aromatase inhibitor structurally related to Fadrozole.

Remimazolam Besylate (CNS7056B)

Compound Description: Remimazolam Besylate (CNS7056B) is a new ultra-short-acting benzodiazepine used as a general anesthetic. It is rapidly metabolized by tissue esterases to its major carboxylic acid metabolite, CNS7054X. []

Relevance: While not structurally similar to Letrozole-d4, Remimazolam Besylate is relevant in the context of the provided papers because it was studied using a similar analytical method. The research developed a new assay for quantifying Remimazolam Besylate and its metabolite in human plasma using LC-MS/MS with Midazolam-d4 Maleate as an internal standard. This method was compared to a previous one that employed CNS7056-d4 and CNS7054-d4 as internal standards. [] This highlights the use of deuterated compounds like Letrozole-d4 as internal standards in pharmaceutical analysis.

Midazolam-d4 Maleate

Compound Description: Midazolam-d4 Maleate is a deuterated form of Midazolam, a short-acting benzodiazepine drug used for sedation and anesthesia. []

Relevance: Midazolam-d4 Maleate is directly relevant to Letrozole-d4 as they are both deuterated compounds employed as internal standards in LC-MS/MS analysis. In the provided research, Midazolam-d4 Maleate was specifically used as an internal standard in the quantification of Remimazolam Besylate and its metabolite in human plasma. [] This exemplifies the shared application of deuterated analogs like Letrozole-d4 in analytical chemistry.

Chlorogenic Acid (CGA)

Compound Description: Chlorogenic Acid (CGA) is a polyphenol naturally found in coffee beans and other plants. It possesses antioxidant and anti-inflammatory properties. Research suggests that CGA might have beneficial effects on endocrine and metabolic aspects of polycystic ovary syndrome (PCOS). []

Relevance: Although structurally dissimilar to Letrozole-d4, Chlorogenic Acid is relevant to this context because both compounds are investigated for their potential therapeutic benefits in managing PCOS. Studies have shown that CGA can restore ovarian functions in mice with letrozole-induced PCOS. [] This highlights the connection between Letrozole, a drug used to induce ovulation in PCOS patients, and CGA, a natural compound showing promise in mitigating PCOS symptoms.

Applications in Various Fields

Breast Cancer Treatment

Letrozole is primarily used as a treatment for hormone receptor-positive breast cancer in postmenopausal women. It has been shown to be effective as a first-line endocrine therapy, surpassing the efficacy of tamoxifen, and has demonstrated clinical benefits in metastatic, neoadjuvant, and adjuvant settings235. The combination of letrozole with other drugs, such as palbociclib, a CDK4/6 inhibitor, has been found to enhance the suppression of malignant cell proliferation, although it did not significantly increase the clinical response rate over a short period5.

Male Infertility

Letrozole has also been investigated for its potential use in treating male infertility, particularly in men with a low serum testosterone to estradiol (T:E2) ratio. Treatment with letrozole has been associated with improvements in sperm parameters, suggesting that it may be an effective option for enhancing male fertility in specific cases6.

Bone Metabolism

In addition to its anti-tumor effects, letrozole has been studied for its impact on bone metabolism. It has been found to suppress the fusion of osteoclast precursors and inhibit bone resorption in vitro by affecting the p38-mediated DC-STAMP pathway. This suggests a potential role for letrozole in the treatment of bone-related conditions, although its estrogen-depleting effects can also lead to decreased bone density4.

Endocrine Disruption in Fish

Environmental exposure to letrozole has been shown to have endocrine-disrupting effects in fish. Early life-stage exposure to letrozole in medaka fish resulted in persistent alterations in sex development and reproduction, highlighting the potential ecotoxicological impact of this drug in aquatic environments7.

Lipid Profile

The effect of letrozole on the lipid profile has been a concern, as studies have indicated that it may have an unfavorable impact on serum lipid levels. Treatment with letrozole has been associated with increases in total cholesterol, LDL cholesterol, and apolipoprotein B levels, as well as atherogenic risk ratios, which could have implications for cardiovascular health in patients10.

Source and Classification

Letrozole-d4 is synthesized from letrozole, which is derived from the 1,2,4-triazole class of compounds. Its classification as an aromatase inhibitor places it within a group of medications that are integral to managing hormone-dependent cancers. The presence of deuterium (D) in its structure allows for enhanced stability and tracking in pharmacokinetic studies.

Synthesis Analysis

The synthesis of letrozole-d4 typically involves the incorporation of deuterium into the letrozole molecule. Here’s a detailed synthesis pathway:

  1. Starting Material: The synthesis begins with letrozole, which can be obtained through established methods involving various precursors.
  2. Deuteration Process: The key step involves using deuterated solvents or reagents during the reaction process. For instance, employing deuterated acetic acid or other deuterated hydrocarbons can facilitate the substitution of hydrogen atoms with deuterium.
  3. Purification: After the reaction, the product mixture undergoes purification techniques such as high-performance liquid chromatography (HPLC) to isolate letrozole-d4 from unreacted starting materials and by-products.

Technical parameters such as temperature, reaction time, and concentration must be optimized to ensure high yields and purity of letrozole-d4.

Molecular Structure Analysis

Letrozole-d4 has a molecular formula of C17H14D4N2O and a molecular weight of approximately 284.37 g/mol. The structure features:

  • Aromatase Inhibitor Core: The triazole ring is essential for its biological activity.
  • Deuterium Substitutions: The presence of four deuterium atoms replaces hydrogen atoms at specific positions on the aromatic rings, enhancing its stability and allowing for precise tracking in metabolic studies.

The structural integrity can be confirmed through various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Letrozole-d4 participates in several chemical reactions typical of aromatase inhibitors:

  1. Aromatase Inhibition: It competitively binds to the aromatase enzyme, preventing the conversion of androgens to estrogens.
  2. Metabolism: In vivo, letrozole-d4 undergoes metabolic processes similar to letrozole, primarily through oxidation by cytochrome P450 enzymes leading to various hydroxylated metabolites.
  3. Analytical Reactions: Letrozole-d4 is often used as an internal standard in quantitative assays due to its stable isotopic nature, facilitating accurate measurements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.
Mechanism of Action

Letrozole-d4 exerts its therapeutic effects by specifically inhibiting the aromatase enzyme. This mechanism can be described as follows:

  • Binding Affinity: Letrozole-d4 binds to the active site of aromatase with high affinity, blocking access to androgen substrates.
  • Reduction of Estrogen Production: By inhibiting aromatase activity, letrozole-d4 effectively reduces circulating estrogen levels, which is crucial for slowing or halting the growth of estrogen-dependent tumors.

Studies have shown that this mechanism leads to significant decreases in serum estradiol levels within days of administration.

Physical and Chemical Properties Analysis

Letrozole-d4 exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: The incorporation of deuterium enhances thermal stability compared to non-deuterated analogs.
  • Melting Point: The melting point is reported to be similar to that of letrozole, around 150-155 °C.

These properties are critical for its formulation into pharmaceutical preparations.

Applications

Letrozole-d4 has several scientific applications:

  1. Pharmacokinetic Studies: Its deuterated nature allows for precise tracking in metabolic studies without interfering with endogenous compounds.
  2. Analytical Chemistry: Used as an internal standard in LC-MS/MS methods for quantifying letrozole levels in biological samples.
  3. Research on Aromatase Inhibition: Provides insights into the pharmacodynamics and pharmacokinetics of aromatase inhibitors in clinical settings.
Introduction to Letrozole-d4 in Analytical Chemistry

Role of Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis

Stable isotope-labeled internal standards have revolutionized bioanalytical methodology by providing compensation for variability introduced during sample preparation, ionization suppression/enhancement in mass spectrometric interfaces, and chromatographic performance fluctuations. These standards possess nearly identical chemical properties to their unlabeled analogs while exhibiting distinct mass differences detectable via mass spectrometry. The fundamental principle underlying their application involves the co-elution of the labeled standard with the target analyte during chromatographic separation, followed by independent detection via unique mass-to-charge (m/z) ratios. This approach allows analysts to correct for analyte loss during sample preparation, matrix effects during ionization, and instrument response drift, thereby significantly enhancing data accuracy and reproducibility [2] [7].

Deuterium-labeled compounds, featuring replacement of hydrogen atoms with deuterium (²H), represent the most prevalent class of stable isotope-labeled standards in pharmaceutical analysis due to their synthetic accessibility and cost-effectiveness. The incorporation of four deuterium atoms in Letrozole-d4 creates a 4 Dalton mass difference relative to native letrozole, which is readily distinguishable in mass analyzers while maintaining nearly identical retention characteristics in reversed-phase liquid chromatography systems. This mass separation permits simultaneous quantification of the analyte and standard without spectral overlap, while their co-elution ensures nearly identical ionization efficiencies in electrospray ionization sources—critical for compensating matrix effects in biological samples [2] [4].

The analytical advantages of employing Letrozole-d4 as an internal standard are particularly evident in complex bioanalytical workflows:

  • Recovery Correction: During solid-phase extraction (SPE) of letrozole from human plasma, Letrozole-d4 experiences equivalent recovery rates (94.3–96.2%) to the unlabeled compound, enabling precise correction for preparation losses [2].
  • Ionization Compensation: In co-eluting analyte/internal standard pairs, matrix-induced ionization suppression affects both species similarly, permitting accurate quantification through response ratio calculations.
  • Precision Enhancement: Methodologies incorporating Letrozole-d4 demonstrate exceptional precision, with intra-batch and inter-batch variations ≤5.2% across calibration ranges spanning 0.10–100 ng/mL [2].

Table 1: Performance Characteristics of Letrozole-d4 in Analytical Methods

ParameterValueAnalytical Impact
Mass Difference+4 DaBaseline resolution from letrozole (m/z 286.2) at m/z 290.2
Retention Time Shift< 0.05 minNear-perfect chromatographic co-elution
Extraction Recovery94.3–96.2%Matches letrozole recovery for accurate correction
Precision (CV%)≤5.2%Exceptional reproducibility across batches
Linearity Correlation (r²)≥0.9990High analytical responsiveness across physiological range

The selection of appropriate sample preparation techniques significantly influences analytical performance when utilizing Letrozole-d4. Solid-phase extraction using polymer-based cartridges (e.g., Orochem DVB-LP) demonstrates superior recovery and cleaner extracts compared to protein precipitation or liquid-liquid extraction methods. This efficiency stems from the ability of mixed-mode SPE to selectively isolate both the internal standard and analyte from plasma proteins and phospholipids while minimizing ion suppression effects in subsequent mass spectrometric analysis. The application of Letrozole-d4 in SPE methods enables quantification at sub-nanogram per milliliter concentrations, essential for characterizing letrozole pharmacokinetics following low therapeutic doses (2.5 mg) [2].

Letrozole-d4: Structural and Functional Significance in Pharmacokinetic Studies

The structural design of Letrozole-d4 exemplifies rational development of mass spectrometric internal standards through strategic deuterium placement. The compound is specifically deuterated at the 2,3,5,6-positions of the benzonitrile ring, yielding the chemical name 4-((4-cyanophenyl)(1H-1,2,4-triazol-1-yl)methyl)benzonitrile-2,3,5,6-d4. This arrangement maintains the pharmacological activity of the aromatase binding sites while creating a predictable mass shift. The molecular formula (C₁₇H₇D₄N₅) corresponds to a molecular weight of 289.33 g/mol, precisely 4.025 Da higher than unlabeled letrozole (C₁₇H₁₁N₅, 285.31 g/mol)—a mass difference readily discernible by modern high-resolution mass spectrometers [1] [4] [5].

The structural integrity of Letrozole-d4 is maintained under standard analytical conditions, though analysts must consider potential deuterium exchange in protic solvents. The carbon-deuterium bonds at the aromatic positions demonstrate sufficient stability during sample preparation and chromatography when using acidic mobile phases (e.g., methanol-0.1% formic acid). However, prolonged storage in dimethyl sulfoxide or dimethylformamide may lead to partial deuterium exchange, necessitating appropriate handling protocols. High-purity Letrozole-d4 (≥95% by high-performance liquid chromatography) typically contains ≤16% d³ isotopolog, which manufacturers characterize to ensure the minor species does not interfere with quantification [4] [5] [7].

In mass spectrometric detection, Letrozole-d4 demonstrates nearly identical fragmentation patterns to the parent compound while providing distinct precursor and product ions for selective detection. Under positive electrospray ionization, both compounds form abundant [M+H]⁺ ions at m/z 286.2 (letrozole) and 290.2 (Letrozole-d4). Collision-induced dissociation yields characteristic product ions through triazole moiety cleavage and benzonitrile group fragmentation. The predominant transition for Letrozole-d4 (m/z 290.2 → 221.0) parallels the primary transition of unlabeled letrozole (m/z 286.2 → 217.0), maintaining analogous fragmentation energetics while providing a 4 Da mass separation in both precursor and product ions. This facilitates simultaneous quantification in multiple reaction monitoring methods without cross-channel interference [2].

Table 2: Mass Spectrometric Transitions and Parameters for Letrozole and Letrozole-d4

ParameterLetrozoleLetrozole-d4Analytical Significance
Precursor Ion (m/z)286.2290.24 Da separation enables baseline resolution
Primary Product Ion (m/z)217.0221.0Parallel fragmentation pathways
Collision Energy (eV)Optimized equallyIdentical fragmentation efficiency
Declustering Potential (V)Compound-matchedEquivalent gas-phase behavior
Retention Time (min)1.211.21Perfect co-elution for identical matrix effects

The functional utility of Letrozole-d4 extends across the pharmacokinetic study continuum:

  • Absorption Phase Characterization: Enables precise quantification of peak plasma concentrations (Cₘₐₓ) following oral administration of 2.5 mg doses, with sensitivity to 0.10 ng/mL [2].
  • Elimination Profiling: Facilitates accurate terminal half-life determination (approximately 42 hours) through robust measurement at low concentrations during the elimination phase.
  • Metabolic Stability Assessment: While pharmacologically inert, Letrozole-d4 co-elutes with letrozole metabolites, permitting correction during metabolite profiling studies.
  • Bioequivalence Studies: Serves as a critical internal standard in regulatory bioequivalence trials, such as those involving 16 healthy postmenopausal women, where it demonstrated ≤5.2% inter-batch variability [2].
  • Incurred Sample Reanalysis: Supports method validation through incurred sample reanalysis, with 74 subject samples demonstrating ≤16% variation between original and reanalyzed concentrations [2].

The implementation of Letrozole-d4 in ultra-performance liquid chromatography coupled with tandem mass spectrometry methods has significantly advanced letrozole quantification. Modern methodologies achieve chromatographic resolution in ≤2.0 minutes runtime using sub-2µm particle columns (e.g., Acquity UPLC BEH C18 50×2.1 mm, 1.7 µm), with mobile phases consisting of methanol-0.1% formic acid in water (85:15, v/v) at 0.300 mL/min flow rates. This rapid analysis, combined with the specificity afforded by Letrozole-d4, supports high-throughput clinical applications while maintaining the rigorous precision and accuracy demanded in pharmacokinetic research and therapeutic drug monitoring [2].

Properties

Product Name

Letrozole-d4

IUPAC Name

4-[(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]-2,3,5,6-tetradeuteriobenzonitrile

Molecular Formula

C17H11N5

Molecular Weight

289.33 g/mol

InChI

InChI=1S/C17H11N5/c18-9-13-1-5-15(6-2-13)17(22-12-20-11-21-22)16-7-3-14(10-19)4-8-16/h1-8,11-12,17H/i1D,2D,5D,6D

InChI Key

HPJKCIUCZWXJDR-NMRLXUNGSA-N

SMILES

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=NC=N3

Synonyms

4,4’-(1H-1,2,4-Triazol-1-ylmethylene)bisbenzonitrile-d4; 4-[1-(4-Cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile-d4; CGS 20267-d4; Femara-d4; Lerozole-d4; Letrazole-d4;

Canonical SMILES

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=NC=N3

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(C2=CC=C(C=C2)C#N)N3C=NC=N3)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.